Iron Oxide Black

Übersicht

Beschreibung

Iron Oxide Black, also known as magnetite, is a chemical compound with the formula Fe₃O₄. It is one of the several iron oxides and is known for its black color and magnetic properties. This compound occurs naturally as the mineral magnetite and is one of the main iron ores. This compound is widely used as a pigment due to its stability and non-toxicity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Iron Oxide Black can be synthesized through various methods. One common laboratory method involves the reaction of iron(II) chloride and iron(III) chloride in the presence of sodium hydroxide. The reaction is carried out at elevated temperatures, typically around 70°C, with vigorous stirring to ensure proper mixing and formation of the black precipitate .

Industrial Production Methods: In industrial settings, this compound is often produced by the thermal decomposition of iron salts or by the reduction of iron oxides. The Massart method, which involves the co-precipitation of iron(II) and iron(III) salts, is also widely used. This method allows for the control of particle size and shape, which is crucial for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: Iron Oxide Black undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form iron(III) oxide (Fe₂O₃) using oxidizing agents such as oxygen or hydrogen peroxide.

Reduction: It can be reduced to iron metal using reducing agents like hydrogen gas or carbon monoxide at high temperatures.

Substitution: this compound can react with acids to form iron salts and water.

Major Products Formed:

Oxidation: Fe₃O₄ + O₂ → 3Fe₂O₃

Reduction: Fe₃O₄ + 4H₂ → 3Fe + 4H₂O

Substitution: Fe₃O₄ + 8HCl → FeCl₂ + 2FeCl₃ + 4H₂O

Wissenschaftliche Forschungsanwendungen

Iron Oxide Black has a wide range of applications in scientific research:

Biology: Employed in magnetic resonance imaging (MRI) as a contrast agent due to its magnetic properties.

Medicine: Investigated for targeted drug delivery systems and hyperthermia treatment for cancer.

Industry: Utilized as a pigment in paints, coatings, and colored concretes.

Wirkmechanismus

Iron Oxide Black exerts its effects primarily through its magnetic properties. In biological systems, it can interact with magnetic fields to enhance imaging techniques such as MRI. The compound’s ability to generate heat when exposed to an alternating magnetic field is exploited in hyperthermia treatments for cancer. The molecular targets and pathways involved include the interaction with cellular structures and the generation of localized heat to induce cell death in cancerous tissues .

Vergleich Mit ähnlichen Verbindungen

Iron Oxide Black can be compared with other iron oxides and black pigments:

Iron(III) Oxide (Fe₂O₃): Unlike this compound, Iron(III) Oxide is not magnetic and is commonly used as a red pigment.

Iron(II) Oxide (FeO): This compound is less stable and less commonly encountered than this compound.

Carbon Black (PBk7): A carbon-based black pigment that is highly opaque and has a high tinting strength, but lacks the magnetic properties of this compound.

Lamp Black (PBk6): Another carbon-based pigment, similar to Carbon Black, but with a cooler undertone.

This compound is unique due to its combination of magnetic properties and stability, making it suitable for a wide range of applications in various fields.

Biologische Aktivität

Iron oxide black (Fe₃O₄) is a significant compound with diverse biological activities, primarily attributed to its unique physicochemical properties. This article provides an overview of the biological activity of this compound, including its antimicrobial, antioxidant, and anti-inflammatory properties. Recent studies and case analyses highlight its applications in various fields, particularly in biomedicine and environmental science.

1. Overview of this compound

This compound, also known as magnetite, is a naturally occurring mineral with the chemical formula Fe₃O₄. Its structure consists of iron ions in both ferrous (Fe²⁺) and ferric (Fe³⁺) states, contributing to its magnetic properties and stability in various environments. The synthesis of iron oxide nanoparticles (IONPs) has gained attention due to their enhanced biological activities compared to bulk materials.

2. Antimicrobial Activity

Recent studies have demonstrated the significant antimicrobial properties of this compound nanoparticles. The antibacterial effects are particularly pronounced against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (mg/mL) | Untreated IONPs | DMSO Extract Modified IONPs |

|---|---|---|---|

| Staphylococcus aureus | 2.5 | 10 | 0.313 |

| Escherichia coli | 5 | 5 | 1.25 |

| Bacillus cereus | 10 | 10 | 0.625 |

The modification of IONPs with plant extracts has been shown to enhance their antibacterial properties, particularly when using DMSO extracts, which reduced the minimum inhibitory concentration (MIC) significantly against several pathogenic bacteria .

3. Antioxidant Properties

This compound exhibits notable antioxidant activity, which is vital for mitigating oxidative stress in biological systems. Studies indicate that IONPs can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

- Mechanism of Action : The antioxidant activity is attributed to the ability of iron ions to participate in redox reactions, leading to the neutralization of reactive oxygen species (ROS).

- Case Study : In a study involving black cumin extract-mediated IONPs, significant antioxidant activity was observed, which correlated with their antibacterial efficacy .

4. Anti-inflammatory Effects

This compound nanoparticles have also been investigated for their anti-inflammatory properties. They can modulate inflammatory responses through various mechanisms:

- Cytokine Modulation : IONPs have been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

- Case Study : A study utilizing IONPs derived from black cumin extract demonstrated a dose-dependent decrease in inflammation markers in cell cultures exposed to inflammatory stimuli .

5. Applications in Biomedicine

The biological activities of this compound make it a promising candidate for various biomedical applications:

- Drug Delivery Systems : Due to their magnetic properties, IONPs can be used for targeted drug delivery and magnetic resonance imaging (MRI).

- Cancer Therapy : Research indicates that IONPs can enhance the efficacy of chemotherapy by improving drug accumulation at tumor sites while minimizing side effects.

6. Environmental Implications

Beyond biomedical applications, this compound plays a crucial role in environmental science:

- Phosphorus Adsorption : Iron oxides are recognized for their ability to adsorb inorganic and organic phosphorus compounds, aiding in nutrient cycling within ecosystems .

- Pollution Remediation : IONPs can be employed in the remediation of contaminated water by adsorbing heavy metals and other pollutants.

Eigenschaften

IUPAC Name |

oxoiron;oxo(oxoferriooxy)iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Fe.4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVJSHCCFOBDDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

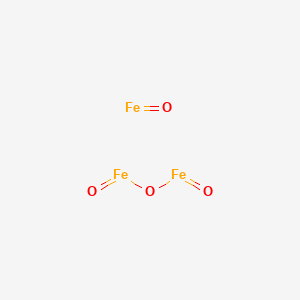

Canonical SMILES |

O=[Fe].O=[Fe]O[Fe]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA | |

| Record name | C.I. Pigment Black 11 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1317-61-9 | |

| Record name | C.I. Pigment Black 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012227893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Pigment Black 11 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron oxide black | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.